REACTION_CXSMILES
|
[CH:1]([CH:19]1[CH2:24][C:23](=[O:25])O[C:20]1=[O:21])=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[NH2:26]CCNCCNCCNCCN>O>[CH:1]([CH:19]1[CH2:24][C:23](=[O:25])[NH:26][C:20]1=[O:21])=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=CCCCCCCCCCCCCCCCC)C1C(=O)OC(C1)=O
|
Name
|
150
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCNCCNCCNCCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stir at a speed of 150 rpm
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Into a 189 liter (50 gallon) stainless steel reactor, charge 62.6 kg
|
Type
|
TEMPERATURE
|
Details
|
Heat the contents of the reactor to 130° C.±10° C. under a nitrogen atmosphere
|
Type
|
ADDITION
|
Details
|
Charge 15 kg
|
Type
|
CUSTOM
|
Details
|
2 hours
|
Duration
|
2 h
|
Name
|
|
Type
|
|
Smiles
|
C(=CCCCCCCCCCCCCCCCC)C1C(=O)NC(C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |